molecular formula C18H13ClN2O4S B11105589 {3-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]phenoxy}acetic acid

{3-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]phenoxy}acetic acid

Cat. No.: B11105589
M. Wt: 388.8 g/mol
InChI Key: PUPVJNOIHNRXRP-OQLLNIDSSA-N
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Description

2-(3-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a chlorophenyl isothiocyanate with an appropriate amine under controlled conditions to form the thiazolidine intermediate. The intermediate is then reacted with a phenoxyacetic acid derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and phenoxyacetic acid moiety play crucial roles in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(3-{[(2E,5E)-2-[(2-BROMOPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID: Similar structure but with a bromine atom instead of chlorine.

    2-(3-{[(2E,5E)-2-[(2-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-(3-{[(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID imparts unique chemical properties, such as increased reactivity and specific binding affinities, which distinguish it from its bromine and fluorine analogs.

Properties

Molecular Formula

C18H13ClN2O4S

Molecular Weight

388.8 g/mol

IUPAC Name

2-[3-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H13ClN2O4S/c19-13-6-1-2-7-14(13)20-18-21-17(24)15(26-18)9-11-4-3-5-12(8-11)25-10-16(22)23/h1-9H,10H2,(H,22,23)(H,20,21,24)/b15-9+

InChI Key

PUPVJNOIHNRXRP-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC(=CC=C3)OCC(=O)O)/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OCC(=O)O)S2)Cl

Origin of Product

United States

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